molecular formula C18H23ClN2O5S2 B4202383 3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE

3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4202383
M. Wt: 447.0 g/mol
InChI Key: UPOVQQOZZLOFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of 4-methoxybenzenesulfonamide to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonylation: The amino group is then reacted with 4-chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfadiazine: Known for its use in treating toxoplasmosis.

Uniqueness

3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of the 4-chlorobenzyl group and the diethylamino moiety. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O5S2/c1-4-21(5-2)28(24,25)16-10-11-18(26-3)17(12-16)20-27(22,23)13-14-6-8-15(19)9-7-14/h6-12,20H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOVQQOZZLOFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 5
3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-CHLOROPHENYL)METHANESULFONAMIDO]-N,N-DIETHYL-4-METHOXYBENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.